molecular formula C25H26N2O5S2 B1228838 4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid

4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid

Cat. No. B1228838
M. Wt: 498.6 g/mol
InChI Key: IVPGAULDPUIBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-31374 is a leucine derivative.

Scientific Research Applications

Anticancer Activity

Compounds similar to 4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadec-4(8)-en-14-yl)pentanoic acid have been synthesized and evaluated for their anticancer properties. A study by Atamanyuk, Zimenkovsky, and Lesyk (2008) describes the synthesis of 9,14-disubstituted 3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadecen-4(8)-triones-6,13,15 using hetero-Diels-Alder reactions. These compounds exhibited significant anticancer activity, particularly against leukemia cell lines, with some showing distinct selectivity for these cell lines (Atamanyuk, Zimenkovsky, & Lesyk, 2008).

Inhibition of Mycolic Acid Biosynthesis

Research by Hartmann et al. (1994) explored the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which are analogues of the cyclopropene derivative of tetracos-5-enoic acid, a key intermediate in mycolic acid biosynthesis in mycobacteria. These compounds showed potential as inhibitors of mycolic acid biosynthesis, suggesting a role in combating mycobacterial infections (Hartmann et al., 1994).

Synthesis and Reactivity Studies

Studies on the synthesis and reactivity of structurally related compounds provide insights into the chemical properties and potential applications of 4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadec-4(8)-en-14-yl)pentanoic acid. For instance, Brook and Brophy (1985) explored the conversion of bicyclo[3.1.0]hexan-2-one into various amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid (Brook & Brophy, 1985).

Synthesis of Derivatives for Antifolate Activity

Mohammed, Ahmed, and Abachi (2016) synthesized a series of pyrimidine-2-thione derivatives, which were designated as antifolates. These compounds could be structurally similar to 4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadec-4(8)-en-14-yl)pentanoic acid and may have applications in cancer therapy (Mohammed, Ahmed, & Abachi, 2016).

properties

Product Name

4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid

Molecular Formula

C25H26N2O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

4-methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid

InChI

InChI=1S/C25H26N2O5S2/c1-10(2)8-14(24(30)31)27-22(28)17-12-9-13(18(17)23(27)29)19-16(12)15(11-6-4-3-5-7-11)20-21(33-19)26-25(32)34-20/h3-7,10,12-19H,8-9H2,1-2H3,(H,26,32)(H,30,31)

InChI Key

IVPGAULDPUIBKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid
Reactant of Route 2
4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid
Reactant of Route 3
4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid
Reactant of Route 4
4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid
Reactant of Route 5
4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid
Reactant of Route 6
4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid

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